molecular formula C29H39F3N8O11 B6297801 Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate CAS No. 756500-24-0

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate

Cat. No. B6297801
CAS RN: 756500-24-0
M. Wt: 732.7 g/mol
InChI Key: AALJLJKPMVVQFT-ZVJIBTPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . It has a molecular formula of C31H43F6N9O12 and a molecular weight of 847.71 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and a cyclic pentapeptide structure . The InChI key for this compound is WHCQIPJAWCYHFT-HXSCNMCGSA-N .


Chemical Reactions Analysis

Trifluoroacetates, including this compound, can undergo various chemical reactions. For instance, a practical and catalyst-free trifluoroethylation reaction of free amines using trifluoroacetic acid has been reported .


Physical And Chemical Properties Analysis

This compound is a solid powder that is soluble in DMSO (100mg/mL), Water (100mg/mL), and Ethanol (20mg/mL) . It has a molecular weight of 717.7 g/mol .

Mechanism of Action

Target of Action

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This binding inhibits the function of the integrin, disrupting its role in processes such as cell adhesion and migration . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 20 nM .

Biochemical Pathways

Given its role as an αvβ3 integrin inhibitor, it is likely to impact pathways related to cell adhesion, migration, and angiogenesis . These processes are crucial in various physiological and pathological conditions, including wound healing, inflammation, vascular diseases, and cancer metastasis.

Pharmacokinetics

The compound is highly soluble in water and dmso , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of αVβ3 integrin function . This can lead to reduced cell adhesion and migration, potentially impacting processes such as angiogenesis and tumor metastasis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment, such as other cell surface receptors or ECM components, could influence the compound’s interactions with its target, the αVβ3 integrin

properties

IUPAC Name

3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N8O9.C2HF3O2/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29;3-2(4,5)1(6)7/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30);(H,6,7)/t14-,16-,17-,18+,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJLJKPMVVQFT-ZVJIBTPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39F3N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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